molecular formula C10H18N4O6 B599417 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside CAS No. 142072-12-6

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside

Cat. No.: B599417
CAS No.: 142072-12-6
M. Wt: 290.27 g/mol
InChI Key: DHQJPCIPZHPDSL-SRQGCSHVSA-N
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Description

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is an alkylated glycoside. This compound is notable for its use in various biochemical applications, particularly in the field of click chemistry. It serves as a versatile building block in the synthesis of more complex molecules and is often employed in glycotherapeutic applications, drug delivery systems, and as a solubility enhancer .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside typically involves the reaction of 2-Acetamido-2-deoxy-beta-D-glucopyranosylamine with azidoethanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure the consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its combination of the azido and acetamido groups with the glucopyranoside structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .

Properties

CAS No.

142072-12-6

Molecular Formula

C10H18N4O6

Molecular Weight

290.27 g/mol

IUPAC Name

N-[(2R,3S,4R,5S,6S)-2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C10H18N4O6/c1-5(16)13-7-9(18)8(17)6(4-15)20-10(7)19-3-2-12-14-11/h6-10,15,17-18H,2-4H2,1H3,(H,13,16)/t6-,7-,8+,9+,10+/m0/s1

InChI Key

DHQJPCIPZHPDSL-SRQGCSHVSA-N

SMILES

CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])CO)O)O

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H]([C@@H](O[C@H]1OCCN=[N+]=[N-])CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])CO)O)O

Origin of Product

United States

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